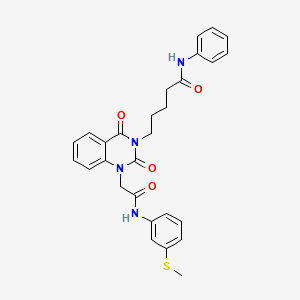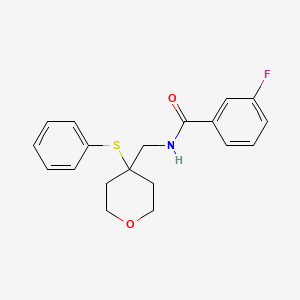
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a chemical compound that has been extensively studied in the scientific community for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation reduction, and pain management. In
作用机制
The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea involves the inhibition of several enzymes and pathways. This compound inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. This compound also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. In addition, this compound inhibits the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to reduce inflammation and pain in animal models of arthritis. This compound also reduces neuropathic pain in animal models. Furthermore, this compound has been shown to have a low toxicity profile, making it a potential candidate for clinical trials.
实验室实验的优点和局限性
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea has several advantages for lab experiments. This compound has a low toxicity profile, making it suitable for in vivo studies. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. This compound is difficult to synthesize, making it expensive and time-consuming to obtain. Furthermore, this compound has poor solubility in water, making it difficult to administer in vivo.
未来方向
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea has several potential future directions for scientific research. One potential direction is the investigation of this compound as a therapeutic agent for cancer treatment. In addition, this compound could be investigated as a potential therapeutic agent for other diseases, such as arthritis and neuropathic pain. Furthermore, the synthesis of this compound could be optimized to make it more cost-effective and easier to obtain. Finally, the development of novel formulations of this compound could improve its solubility and make it easier to administer in vivo.
Conclusion:
In conclusion, 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation reduction, and pain management. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further investigation of this compound could lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea involves several steps. The initial step involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of potassium carbonate in dimethylformamide. The product of this reaction is then reacted with 2-methoxyphenyl isocyanate in the presence of triethylamine in dichloromethane. The final product is then purified using column chromatography to obtain 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea.
科学研究应用
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent. Several scientific research applications have been investigated, including cancer treatment, inflammation reduction, and pain management. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation reduction has been observed in animal models of arthritis, where this compound has been shown to reduce inflammation and pain. In pain management, this compound has been shown to reduce neuropathic pain in animal models.
属性
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-15(18)21-19(24)20-10-11-23-17(14-8-9-14)12-16(22-23)13-6-7-13/h2-5,12-14H,6-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHPIUJXRCYMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

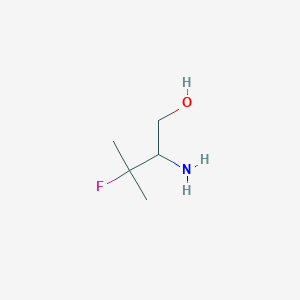
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2447293.png)
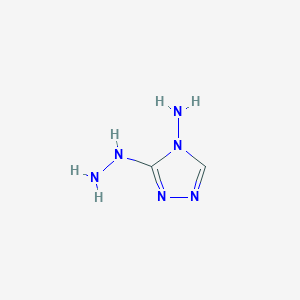

![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
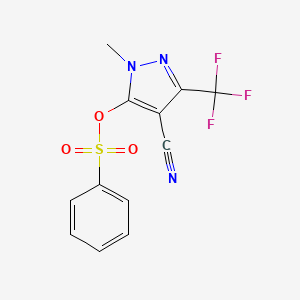
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2447298.png)
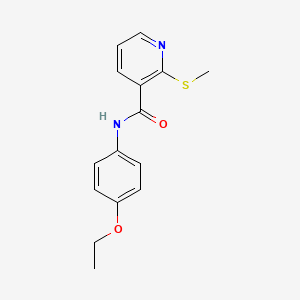
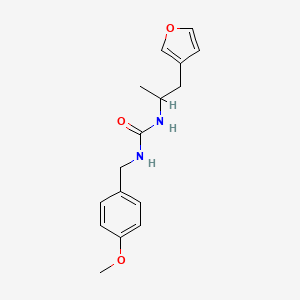

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)
![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)
